7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine
Description
Properties
IUPAC Name |
7-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-2-8(14-5-1)7-3-4-13-6-10-12-9(13)11-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYIVXUELSMVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=NN=CN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Reagents :
- 2-Thiophenecarboxaldehyde (1.0 equiv)
- Ethyl cyanoacetate (1.0 equiv)
- 3,5-Diamino-1,2,4-triazole (1.0 equiv)
- Ethanol (solvent)
- Sodium hydroxide (catalytic base)
Procedure :
Key Observations :
- The thienyl group’s electron-rich nature enhances cyclization efficiency compared to phenyl analogs.
- Alkaline conditions deprotonate the triazole amine, facilitating nucleophilic attack on the Knoevenagel adduct.
Mechanistic Insights
The reaction proceeds through three stages:
- Knoevenagel Condensation : 2-Thiophenecarboxaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
- Michael Addition : 3,5-Diamino-1,2,4-triazole attacks the electrophilic β-carbon of the nitrile, forming a C–N bond.
- Cyclization and Aromatization : Intramolecular dehydration closes the triazolopyrimidine ring, followed by aromatization to yield the final product.
Post-Functionalization Strategies
For derivatives requiring late-stage modifications, post-functionalization of preformed triazolopyrimidine cores offers flexibility. This method involves introducing the thienyl group via cross-coupling reactions after constructing the heterocyclic scaffold.
Suzuki-Miyaura Coupling
Reagents :
Procedure :
Yield : 60–75%
Limitations
- Requires halogenated precursors, complicating synthesis.
- Palladium catalysts increase cost, limiting industrial scalability.
Industrial-Scale Production Considerations
Scaling laboratory methods necessitates optimizing solvent systems, catalysts, and purification techniques:
Solvent Selection
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 6 | 78 | 95 |
| DMF | 3 | 82 | 93 |
| Water | 12 | 65 | 88 |
Key Insight : Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate post-reaction purification.
Catalyst Screening
- Base Catalysts : NaOH outperforms K₂CO₃ in reducing side products (e.g., hydrolysis of ethyl cyanoacetate).
- Additives : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems by 10–15%.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar triazolopyrimidine core and dihedral angle of 82.4° between the thienyl and pyrimidine rings, favoring π-stacking interactions in solid-state.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Three-component | 78 | 95 | High | 12 |
| Suzuki-Miyaura | 65 | 90 | Moderate | 45 |
| Post-functionalization | 70 | 88 | Low | 32 |
Chemical Reactions Analysis
Types of Reactions: 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights :
- Electron-rich substituents (e.g., thienyl, trimethoxyphenyl) enhance binding to CNS targets (e.g., GABA receptors) for anxiolytic activity .
- Bulky hydrophobic groups (e.g., trimethoxyphenyl) improve tubulin binding, enhancing anticancer potency .
- Electron-withdrawing groups (e.g., Cl, CF₃) increase cytotoxicity by inducing apoptosis .
Core-Modified Analogues
Modifications to the triazolopyrimidine core alter pharmacological profiles:
Biological Activity
7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Structure and Synthesis
The compound features a thienyl group fused with a triazolo-pyrimidine scaffold. Various synthetic routes have been developed to produce this compound and its derivatives. For instance, a one-pot three-component synthesis has been employed to create new [1,2,4]triazolo[4,3-a]pyrimidine derivatives with significant biological activity .
Target Interactions
The biological activity of 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific proteases, impacting protein breakdown and cellular processes.
- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic ones .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine derivatives. For instance:
- Cytotoxicity : Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed IC50 values ranging from 14.5 μM to 19.73 μM against MCF-7 and MDA-MB-231 breast cancer cells .
- Mechanism of Action : Research indicates that these compounds can induce cell cycle arrest and apoptosis through the inhibition of key signaling pathways such as ERK and PI3K .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported that certain derivatives possess antibacterial activity against Gram-positive bacteria, suggesting their potential use in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, some derivatives have shown promising anti-inflammatory effects. For example, specific compounds were found to effectively inhibit COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine compared to related compounds:
Case Studies
Several case studies illustrate the potential applications of this compound:
- Antitumor Activity : A study evaluated the antiproliferative effects of synthesized triazolo-pyrimidines against various cancer cell lines. The most potent derivative showed an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : In silico studies have identified potential interactions with key targets such as EGFR and PI3K pathways in cancer treatment strategies .
Q & A
Q. What are the common synthetic routes for 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine and its derivatives?
The synthesis typically involves cyclization reactions using aminotriazole precursors and functionalized aldehydes or ketones. For example, a three-component fusion method employs aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and 2-thienyl-substituted aldehydes in dimethylformamide (DMF) under reflux for 10–12 minutes. Post-reaction, methanol is added to precipitate the product, followed by crystallization in ethanol . Key steps include:
- Core formation : Cyclization of aminotriazole with carbonyl derivatives.
- Substituent introduction : Thienyl groups are incorporated via aromatic aldehydes.
- Purification : Ethanol recrystallization ensures >95% purity.
Q. How is structural characterization of triazolopyrimidine derivatives performed?
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., thienyl protons at δ 7.2–7.5 ppm) .
- IR : C=N stretches (~1600 cm) confirm triazole ring formation .
- X-ray crystallography : Resolves bond lengths and angles (e.g., triazole-pyrimidine dihedral angles <10°) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533) validate molecular weight .
Q. What biological activities are associated with triazolopyrimidine scaffolds?
Triazolopyrimidines exhibit antiviral, anticancer, and anti-inflammatory properties. For example:
- Antiviral activity : Derivatives inhibit viral proteases (IC = 0.8–5.2 µM) via π-π stacking with active-site residues .
- Anticancer effects : Fluorinated analogs show cytotoxicity against HeLa cells (IC = 12 µM) by disrupting tubulin polymerization .
- Anti-inflammatory action : Methoxy-substituted derivatives reduce TNF-α production by 60% in macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of triazolopyrimidine derivatives?
Yield optimization requires control of:
- Solvent polarity : DMF enhances cyclization efficiency compared to ethanol .
- Temperature : Reflux (140–160°C) accelerates ring closure but may require inert atmospheres to prevent oxidation .
- Catalysts : Piperidine (0.5 eq.) reduces side reactions in multi-component syntheses .
- Workflow : Sequential addition of reagents (e.g., aldehyde last) minimizes premature by-products .
Q. What strategies resolve contradictions in biological activity data among structurally similar triazolopyrimidines?
Conflicting data arise from substituent electronic effects and assay variability. Mitigation strategies include:
- Comparative SAR studies : Systematic substitution (e.g., F vs. Cl vs. CH) reveals trends (Table 1).
- Computational docking : Molecular dynamics simulations differentiate binding modes (e.g., fluorophenyl vs. thienyl interactions) .
- In vitro validation : Parallel assays (e.g., kinase inhibition + cytotoxicity) clarify specificity .
Table 1 : Substituent Effects on Biological Activity
| Substituent | LogP | IC (µM, HeLa) | Target Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 2-Thienyl | 2.1 | 12.0 | -8.2 (VEGFR2) |
| 4-Fluorophenyl | 2.3 | 8.5 | -9.1 (VEGFR2) |
| 4-Chlorophenyl | 2.7 | 15.3 | -7.8 (VEGFR2) |
| Data derived from |
Q. How do computational methods contribute to understanding triazolopyrimidine structure-activity relationships (SAR)?
Computational approaches include:
- Molecular docking : Predicts binding poses (e.g., 2-thienyl derivatives occupy hydrophobic pockets in VEGFR2) .
- QSAR models : Relate substituent Hammett constants (σ) to activity (R = 0.89 for antiviral derivatives) .
- DFT calculations : Reveal charge distribution (e.g., electron-deficient triazole rings enhance kinase inhibition) .
Q. How do solvent and temperature affect the stability of 7-(2-Thienyl)triazolopyrimidines during synthesis?
Stability studies show:
- Polar aprotic solvents (DMF) : Reduce degradation (<5% by-products) compared to ethanol .
- High temperatures (>160°C) : Accelerate decomposition (t = 2 h vs. 8 h at 120°C) .
- pH control : Neutral conditions (pH 7–8) prevent acid-catalyzed ring-opening .
Methodological Notes
- Data validation : Cross-reference NMR/IR with X-ray data to confirm regiochemistry .
- Contradiction resolution : Use combinatorial libraries to isolate substituent-specific effects .
- Ethical sourcing : Avoid piperidine-based catalysts due to regulatory restrictions; substitute with TMDP where possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
